molecular formula C19H30N2O3S B6771412 N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-azaspiro[5.5]undecane-3-sulfonamide

N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-azaspiro[5.5]undecane-3-sulfonamide

Cat. No.: B6771412
M. Wt: 366.5 g/mol
InChI Key: PJUOFDJWLGOPDC-GOSISDBHSA-N
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Description

N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-azaspiro[5.5]undecane-3-sulfonamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Properties

IUPAC Name

N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-azaspiro[5.5]undecane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3S/c22-16-18(15-17-7-3-1-4-8-17)20-25(23,24)21-13-11-19(12-14-21)9-5-2-6-10-19/h1,3-4,7-8,18,20,22H,2,5-6,9-16H2/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUOFDJWLGOPDC-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCN(CC2)S(=O)(=O)NC(CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)CCN(CC2)S(=O)(=O)N[C@H](CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-azaspiro[5.5]undecane-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of N,4-dialkylpyridinium salts with enones to construct the azaspiro[5.5]undecane framework . This reaction is often carried out under ambient conditions with specific catalysts to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-azaspiro[5.5]undecane-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-azaspiro[5.5]undecane-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological effects.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-azaspiro[5.5]undecane-3-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-azaspiro[5.5]undecane-3-sulfonamide is unique due to its specific spirocyclic structure and the presence of both hydroxy and sulfonamide functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities.

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